N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A series of novel thiourea derivatives bearing the benzenesulfonamide moiety demonstrated antimycobacterial activity, with some compounds showing high activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in the development of new antituberculosis drugs (Ghorab et al., 2017).
Cancer Research
Several compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide have been synthesized and evaluated for their anticancer activity. One such novel synthetic sulfonamide anticancer agent, KCN1, demonstrated significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its future development as a therapeutic agent for pancreatic cancer (Wang et al., 2012).
Enzyme Inhibition
Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds were effective in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, which is relevant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Drug Development
The synthesis and characterization of novel heterocyclic compounds having a sulfamido moiety have demonstrated potential antimicrobial activity. Such studies contribute to the development of new drugs with specific antimicrobial properties (Nunna et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound: interacts with Cyclin-dependent kinase 2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its target, it is likely that it affects pathways related to cell cycle regulation .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its inhibition of Cyclin-dependent kinase 2. This could result in cell cycle arrest, affecting the proliferation of cells .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-7-8-14(2)17(11-13)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFXLZJJJLEZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.